7-Chloro-4-(piperazin-1-yl)quinoline
Overview
Description
7-Chloro-4-(piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a piperazine ring at the 4-position and a chlorine atom at the 7-position. This compound is significant in medicinal chemistry due to its biological activities, including antimalarial and serotonin uptake inhibition properties .
Mechanism of Action
Target of Action
The primary targets of 7-Chloro-4-(piperazin-1-yl)quinoline are sirtuins and serotonin transporters . Sirtuins are a family of proteins that play key roles in regulating cellular health. They are involved in a wide range of cellular processes, including aging, inflammation, stress resistance, and energy efficiency . Serotonin transporters, on the other hand, are responsible for the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
This compound acts as a potent inhibitor of sirtuins and serotonin uptake . By inhibiting sirtuins, it can potentially influence various cellular processes controlled by these proteins . The inhibition of serotonin uptake can lead to increased levels of serotonin in the synaptic cleft, thereby enhancing its neurotransmitter effects .
Biochemical Pathways
Given its targets, it is likely to impact pathways related to cellular aging, inflammation, and mood regulation .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its multiple targets. It may influence cellular health and longevity through its action on sirtuins . Its inhibition of serotonin uptake could potentially lead to enhanced mood or anti-depressant effects . Additionally, it exhibits antimalarial activity on D10 and K1 strains of P. falciparum with IC50s of 1.18 μM and 0.97 μM, respectively .
Biochemical Analysis
Biochemical Properties
7-Chloro-4-(piperazin-1-yl)quinoline is known to interact with various enzymes, proteins, and other biomolecules. It is a potent sirtuin inhibitor and also inhibits the serotonin uptake with an IC50 of 50 μM . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exhibits antimalarial activity on D10 and K1 strains of P. falciparum with IC50s of 1.18 μM and 0.97 μM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline typically involves the reaction of 4-chloroquinoline with piperazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through crystallization or column chromatography .
Industrial Production Methods: In industrial settings, the synthesis may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures consistent production quality. Crystallization remains a key step in obtaining the highly pure compound .
Types of Reactions:
Substitution Reactions: The chlorine atom at the 7-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed under acidic conditions.
Major Products:
- Substitution reactions typically yield derivatives with different functional groups replacing the chlorine atom.
- Oxidation reactions can lead to quinoline N-oxides .
Scientific Research Applications
7-Chloro-4-(piperazin-1-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules.
Biology: The compound is used in studies related to serotonin uptake inhibition and sirtuin inhibition.
Medicine: It exhibits antimalarial activity against Plasmodium falciparum strains and is explored for potential therapeutic uses.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
- 7-Methoxy-4-(piperazin-1-yl)quinoline
- 6-Bromo-4-(piperazin-1-yl)quinoline
- 7-Bromo-4-(piperazin-1-yl)quinoline
Comparison: 7-Chloro-4-(piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. For instance, the chlorine atom at the 7-position is crucial for its antimalarial activity, distinguishing it from other derivatives that may not exhibit the same level of efficacy .
Properties
IUPAC Name |
7-chloro-4-piperazin-1-ylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXNPMDUDGUXOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353336 | |
Record name | 7-chloro-4-(piperazin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837-52-5 | |
Record name | 7-Chloro-4-(piperazin-1-yl)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-chloro-4-(piperazin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-4-(piperazin-1-yl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-CHLORO-4-(PIPERAZIN-1-YL)QUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JZN0X101D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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